molecular formula C12H9IN2O B12879515 [(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-50-0

[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B12879515
CAS No.: 88757-50-0
M. Wt: 324.12 g/mol
InChI Key: WCNUIMZGGKXLEZ-UHFFFAOYSA-N
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Description

2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the iodo and nitrile groups in the compound’s structure suggests that it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-iodo-2-methylquinoline. This can be achieved through iodination of 2-methylquinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Formation of the Intermediate: The next step involves the formation of an intermediate compound, 5-iodo-2-methylquinolin-8-ol, by hydroxylation of 5-iodo-2-methylquinoline using a suitable hydroxylating agent.

    Nitrile Introduction: The final step is the introduction of the nitrile group. This can be done by reacting 5-iodo-2-methylquinolin-8-ol with a nitrile source such as cyanogen bromide or acetonitrile in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of 2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen), solvents (ether, ethanol).

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the iodo group.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Primary amines.

Scientific Research Applications

2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may be explored for its potential use in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.

Mechanism of Action

The mechanism of action of 2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The iodo group can facilitate binding to specific sites, while the nitrile group can participate in hydrogen bonding or other interactions. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile: Similar structure with a bromo group instead of an iodo group.

    2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile: Similar structure with a chloro group instead of an iodo group.

    2-((5-Fluoro-2-methylquinolin-8-yl)oxy)acetonitrile: Similar structure with a fluoro group instead of an iodo group.

Uniqueness

The presence of the iodo group in 2-((5-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile makes it unique compared to its bromo, chloro, and fluoro counterparts. The iodo group can impart different reactivity and binding properties, potentially leading to unique biological and chemical activities.

Properties

CAS No.

88757-50-0

Molecular Formula

C12H9IN2O

Molecular Weight

324.12 g/mol

IUPAC Name

2-(5-iodo-2-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H9IN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3

InChI Key

WCNUIMZGGKXLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)I)OCC#N

Origin of Product

United States

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